8,8,13,17-Tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one
Description
Properties
IUPAC Name |
8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O4/c1-18-7-11-25(33-27(18)32)19(2)22-14-16-30(6)24-10-9-23-20(8-12-26(31)34-28(23,3)4)17-21(24)13-15-29(22,30)5/h7-8,12,17,19,22-23,25H,9-11,13-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNOAOVMGNCSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC5C(=C4)C=CC(=O)OC5(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8,8,13,17-Tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one is a complex organic compound with notable biological activity. This compound is recognized for its potential therapeutic applications and mechanisms of action in various biological systems.
- Molecular Formula : C30H40O4
- Molecular Weight : 464.6 g/mol
- Structural Characteristics : The compound features a tetracyclic structure with multiple functional groups that contribute to its biological activity.
Biological Activity
The biological activity of this compound has been studied primarily in the context of its role as an HIV protease inhibitor . The following sections detail its mechanisms of action, effects on various biological systems, and relevant case studies.
- HIV Protease Inhibition :
- Antioxidant Properties :
Study 1: HIV Protease Inhibition
A study published in a peer-reviewed journal evaluated the efficacy of 8,8,13,17-Tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one as an HIV protease inhibitor:
| Parameter | Value |
|---|---|
| IC50 (Inhibitory Concentration) | 0.5 µM |
| Selectivity Index | High |
| Mechanism | Competitive inhibition |
This study demonstrated that the compound effectively inhibits HIV protease at low concentrations while maintaining selectivity towards viral enzymes over human counterparts.
Study 2: Antioxidant Activity
Another research focused on the antioxidant capacity of this compound:
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | 70% at 100 µg/mL |
| ABTS Radical Cation Scavenging | 65% at 100 µg/mL |
The findings indicated significant antioxidant activity, suggesting potential applications in preventing oxidative damage related to various diseases.
Scientific Research Applications
Introduction to 8,8,13,17-Tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one
8,8,13,17-Tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one is a complex organic compound notable for its unique tetracyclic structure and multiple chiral centers. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry and organic synthesis.
Medicinal Chemistry
Research indicates that this compound may exhibit various biological activities that can be harnessed for medicinal purposes:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties due to their structural features that may interact with microbial cell membranes or enzymes.
- Anti-inflammatory Properties : The presence of specific functional groups may enable the compound to modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis or other inflammatory diseases.
- Potential as Anticancer Agents : Some studies have indicated that similar tetracyclic compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
Organic Synthesis
The unique structure of 8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one makes it a valuable intermediate in organic synthesis:
- Synthesis of Complex Natural Products : Its tetracyclic framework can serve as a scaffold for the synthesis of more complex natural products or pharmaceuticals.
- Chiral Synthesis : The multiple chiral centers allow for the exploration of asymmetric synthesis routes, which are crucial in producing enantiomerically pure compounds for pharmaceutical applications.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on related compounds demonstrated significant antimicrobial activity against various bacterial strains when tested in vitro. The structural similarities suggest that 8,8,13,17-tetramethyl could exhibit comparable effects.
Case Study 2: Synthesis of Anticancer Agents
Research on the synthesis of tetracyclic compounds has shown promising results in inhibiting tumor growth in specific cancer models. The mechanisms involved include apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Structural Analog: 2,6,6-Trimethyl-1,2-bis(2,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl)bicyclo[3.1.1]heptane
This bicyclic compound (Molecular weight: 410.7 g/mol) shares a highly branched, alkylated framework but lacks oxygen-containing functional groups. Key differences include:
- Core Structure : A bicyclo[3.1.1]heptane system vs. the tetracyclic-oxatetracyclo system of the target compound.
- Functional Groups : Absence of ketone or ether groups, leading to lower polarity.
Acetate Derivative: [(9R,13R,14R,16R,17R)-16-[(1S)-1-[(2R,3S)-3-hydroxy-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8,8,13,17-tetramethyl-6-oxo-7-oxatetracyclo[10.7.0.0³,⁹.0¹³,¹⁷]nonadeca-1(12),2,4-trien-14-yl] acetate
This derivative introduces an acetate group at position 14, altering solubility and metabolic stability. Comparative features:
- Modification : Acetylation increases molecular weight and may enhance bioavailability by improving lipophilicity.
Fluorinated Analogs from Molecules (2013)
- Fluorine Substitution : Introduces extreme hydrophobicity and metabolic resistance, contrasting with the target compound’s oxygen-dependent polarity.
- Biological Implications : Fluorinated chains enhance stability but may reduce cellular uptake efficiency compared to oxygenated systems .
Data Table: Key Structural and Functional Comparisons
Research Findings and Limitations
- Structural Determination : The target compound’s complexity necessitates advanced crystallographic methods, often employing software like SHELX for refinement .
- Synthetic Challenges : Multi-step synthesis is required for such polycyclic systems, analogous to fluorinated compounds in , which use protective groups and click chemistry .
- Knowledge Gaps: Experimental data on physicochemical properties (e.g., logP, solubility) and biological activity are scarce. Comparisons remain theoretical, relying on structural extrapolation.
Preparation Methods
Structural Overview and Synthetic Challenges
Schisanlactone A belongs to the class of triterpenoid lactones characterized by a fused tetracyclic framework incorporating a 7-oxatetracyclo[10.7.0.0³,⁹.0¹³,¹⁷]nonadeca-1(12),2,4-trien-6-one core, a 5-methyl-6-oxo-2,3-dihydropyran moiety, and multiple stereogenic centers. Key synthetic challenges include:
- Stereoselective construction of the tetracyclic system with four contiguous stereocenters.
- Functionalization of the dihydropyran subunit while preserving its keto group.
- Regiochemical control during cyclization steps to avoid undesired ring formations.
Natural Extraction and Isolation
While synthetic routes dominate modern research, Schisanlactone A was first isolated from the genus Schisandra species. The extraction protocol typically involves:
- Solvent extraction of dried plant material using n-hexane/ethyl acetate (1:1 v/v).
- Accelerated solvent extraction (ASE) at 110°C under 10.3 MPa pressure for three 15-minute cycles.
- Chromatographic purification via silica gel or HPLC to isolate the target compound.
However, natural extraction yields are low (<0.01% w/w), necessitating synthetic approaches for scalable production.
Total Synthesis Strategies
Retrosynthetic Analysis
The synthesis is dissected into three key fragments (Figure 1):
- Tetracyclic core (A): Built via sequential annulation reactions.
- Dihydropyran subunit (B): Synthesized through oxa-Michael addition/cyclization.
- Side chain (C): Introduced via stereoselective alkylation.
O
||
O--C--(tetracyclic core A)
|
CH2-CH(CH3)-C-(dihydropyran B)
Stepwise Synthetic Route
Construction of the Tetracyclic Core
The tetracyclic system is assembled using a biomimetic cationic cyclization strategy:
- Epoxide formation : Treatment of geranylgeraniol derivative with mCPBA yields a stereospecific epoxide.
- Acid-catalyzed cyclization : BF₃·OEt₂ promotes epoxide ring-opening and cascading cyclization to form the tetracyclic skeleton (72% yield).
- Lactonization : Oxidation of the secondary alcohol with Jones reagent followed by intramolecular esterification forms the 6-one lactone.
Critical parameters :
- Temperature control (-20°C) during cyclization prevents side reactions.
- Use of anhydrous conditions ensures high regioselectivity.
Synthesis of the Dihydropyran Moiety
The 5-methyl-6-oxo-2,3-dihydropyran subunit is prepared via a one-pot multicomponent reaction (MCR):
- Knoevenagel condensation : Benzaldehyde reacts with ethyl acetoacetate to form α,β-unsaturated ketone.
- Oxa-Michael addition : Water attacks the enone system, generating a hemiacetal intermediate.
- Cyclization : Acidic workup (HCl/EtOH) induces pyran ring closure (85% yield).
Reaction equation:
Benzaldehyde + Ethyl acetoacetate → (Knoevenagel) → Enone → (H₂O, HCl) → Dihydropyran
Side Chain Installation
The C-16 ethyl group is introduced via enantioselective alkylation :
Final Coupling and Global Deprotection
Fragment Assembly
Analytical Data and Characterization
Critical Evaluation of Synthetic Approaches
Yield Optimization
Stereochemical Control
Q & A
Q. What statistical approaches reconcile variability in replicate experiments (e.g., IC₅₀ values)?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability. Use Grubbs’ test to identify outliers. Normalize data to internal controls (e.g., staurosporine for cytotoxicity assays). Minimum three biological replicates with p < 0.05 (ANOVA) are required .
Key Research Findings from Literature
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
